3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride
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Overview
Description
3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride, often employs continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of advanced fluorinating reagents and catalysts can enhance the efficiency and selectivity of the fluorination process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential anticancer, antiviral, and antibacterial activities.
Agrochemicals: Incorporated into the design of herbicides and pesticides due to its biological activity.
Radiopharmaceuticals: Fluorinated pyridines are used in the development of imaging agents for positron emission tomography (PET) scans.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar properties but different reactivity due to the position of the fluorine atom.
3-Chloropyridine: A chlorinated analogue with different electronic properties and reactivity.
3-Bromopyridine: A brominated analogue with distinct reactivity patterns.
Uniqueness
3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which can enhance its biological activity and selectivity. The combination of these structural features can lead to unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields .
Properties
IUPAC Name |
3-fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.ClH/c10-7-3-1-6-12-9(7)8-4-2-5-11-8;/h1,3,6,8,11H,2,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCYYBGTTZIWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=N2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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